![molecular formula C14H11FO B7860200 4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7860200.png)
4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2’-position, and an aldehyde group at the 3-position of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative. For example, 4-fluorobromobenzene can be coupled with 2-methylphenylboronic acid in the presence of a palladium catalyst and a base.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through a formylation reaction. One common method is the Vilsmeier-Haack reaction, where the biphenyl derivative is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group at the desired position.
Industrial Production Methods
Industrial production of 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with a nucleophile like sodium methoxide (NaOCH3) can replace the fluorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaOCH3, DMSO (dimethyl sulfoxide), heat
Major Products
Oxidation: 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carboxylic acid
Reduction: 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-methanol
Substitution: 4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde
Applications De Recherche Scientifique
4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving aldehyde-containing molecules.
Industry: The compound can be used in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects. The biphenyl core provides structural rigidity and can facilitate interactions with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-methylphenol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: A biphenyl derivative with additional functional groups, used in medicinal chemistry.
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure but different functional groups.
Uniqueness
4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its fluorine, methyl, and aldehyde substituents on the biphenyl core. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
2-fluoro-5-(2-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-4-2-3-5-13(10)11-6-7-14(15)12(8-11)9-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFGZZQAQGSAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(3-Bromo-4-fluorophenyl)methyl]dimethylamine](/img/structure/B7860117.png)
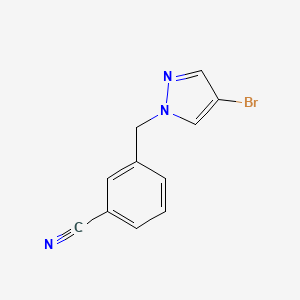
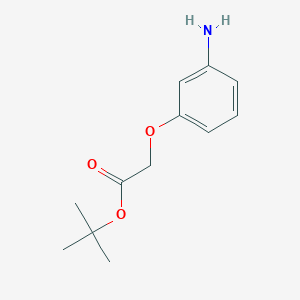
![3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline](/img/structure/B7860137.png)



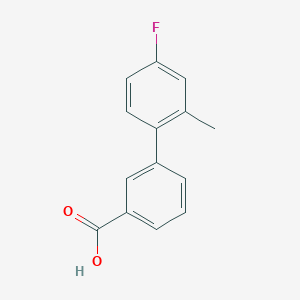
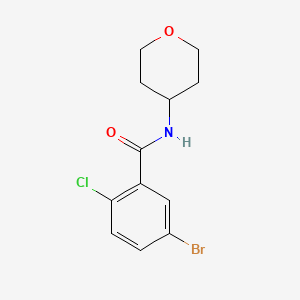
![2-[4-(Propan-2-yloxy)phenyl]benzoic acid](/img/structure/B7860174.png)
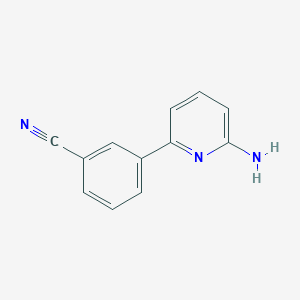


![4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7860221.png)
